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Compound Name: GSK3179106

Cat. No.: B607825 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the preclinical pharmacology of

GSK3179106, a first-in-class, gut-restricted, selective inhibitor of the Rearranged during

Transfection (RET) receptor tyrosine kinase. It is intended to be a comprehensive technical

resource, detailing the compound's mechanism of action, in vitro and in vivo pharmacological

properties, and the experimental methodologies used for its characterization.

Executive Summary
GSK3179106 is a potent and selective small molecule inhibitor of RET kinase developed as a

potential therapeutic for Irritable Bowel Syndrome (IBS).[1][2][3] Its mechanism of action is

centered on the modulation of the enteric nervous system (ENS), where RET signaling is

critical for neuronal function, including synaptic transmission and plasticity.[1][2] Preclinical data

demonstrates that GSK3179106 exhibits high affinity for RET kinase and effectively inhibits its

activity in both biochemical and cellular systems. A key feature of the molecule is its gut-

restricted pharmacokinetic profile, which minimizes systemic exposure while achieving high

concentrations in the gastrointestinal tract.[1] In rodent models of visceral hypersensitivity,

GSK3179106 has been shown to attenuate pain responses, supporting its therapeutic rationale

for IBS.[1][4] The compound also possesses a favorable safety profile, with no evidence of

genotoxicity in preclinical assays.[1][2]

Mechanism of Action: RET Kinase Inhibition
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The gastrointestinal tract is regulated by the enteric nervous system (ENS), and its proper

function is crucial for gut homeostasis.[2] The RET receptor tyrosine kinase is a key component

of the ENS.[1][2] RET is activated upon binding to one of four glial cell line-derived neurotrophic

factors (GDNFs) in conjunction with a GPI-anchored co-receptor (GFRα-1, 2, 3, or 4).[1][2] This

activation is essential for the development and maintenance of enteric neurons.[1][2][3] In

pathological conditions such as IBS, inflammation or stress can lead to hyperinnervation and

sensitization of visceral afferent neurons, contributing to symptoms of abdominal pain.[1][2][3]

[4]

GSK3179106 acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain.

By blocking the autophosphorylation and subsequent activation of RET, GSK3179106 inhibits

downstream signaling pathways. This inhibition is proposed to normalize the function of enteric

neurons, thereby attenuating the visceral hypersensitivity associated with IBS.[3][4]
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Caption: RET signaling pathway and inhibition by GSK3179106.

In Vitro Pharmacology
The in vitro activity of GSK3179106 was characterized through a series of biochemical and

cellular assays to determine its potency, selectivity, and cellular effects.

Biochemical and Cellular Potency
GSK3179106 is a highly potent inhibitor of RET kinase activity. In biochemical assays, it

demonstrated sub-nanomolar IC50 values against human and rat RET.[5] This potency was

confirmed in cell-based assays measuring the inhibition of RET phosphorylation and the

proliferation of RET-dependent cancer cell lines.[5]

Assay Type
Target/Cell
Line

Endpoint Result (IC50) Reference

Biochemical
Recombinant

RET
Kinase Activity 0.3 nM [1][2][3]

Human RET Kinase Activity 0.4 nM [5]

Rat RET Kinase Activity 0.2 nM [5]

Cellular SK-N-AS Cells
RET

Phosphorylation
4.6 nM [5]

TT Cells
RET

Phosphorylation
11.1 nM [5]

TT Cells (RET-

dependent)
Cell Proliferation 25.5 nM [5]

SK-NAS & A549

(RET-

independent)

Cell Proliferation >10 µM [5]

Kinase Selectivity
The selectivity of GSK3179106 was assessed against a broad panel of kinases to evaluate its

off-target activity. The compound was found to be highly selective for RET.
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Assay Type Panel Size Result Reference

Kinase Panel
>300 Recombinant

Kinases

Only 26 kinases

inhibited at 1 µM
[1][2]

Chemoproteomics
Rat Colon Tissue

Lysate

RET identified as the

most potent target

(pKdapp = 7.9)

[2]

Genotoxicity
GSK3179106 was evaluated for potential genotoxicity and was found to have a clean profile,

with no liabilities identified in standard assays.[1][2]

In Vivo Pharmacology
In vivo studies were conducted in rodent models to assess the pharmacokinetic profile and

efficacy of GSK3179106 in a disease-relevant context.

Pharmacokinetics (PK)
A key attribute of GSK3179106 is its designed gut-restriction, which leads to high

concentrations in the target tissue (colon) and low systemic exposure.
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Species
Dose
Route

Dose Tissue
Paramete
r

Value
Referenc
e

Rat IV 0.06 mg/kg Plasma N/A
PK profile

determined
[1]

Rat
Oral (BID,

3.5 days)
10 mg/kg Plasma Cmax 40 ng/mL [1]

Rat
Oral (BID,

3.5 days)
10 mg/kg

Colon

Tissue
Cmax

3358

ng/mL
[1]

Human
Oral (single

dose)

10 - 800

mg
Plasma

Low

bioavailabil

ity

Well

tolerated
[6]

Human

Oral

(repeat

dose)

5 - 200 mg Plasma

Dose-

dependent

exposure

up to 100

mg

Well

tolerated
[6]

Efficacy in Visceral Hypersensitivity Models
The therapeutic potential of GSK3179106 was tested in rat models where colonic

hypersensitivity was induced by various stimuli. Efficacy was measured by a reduction in the

visceromotor response (VMR), quantified by abdominal contractions, to colorectal distension

(CRD).

Animal Model Treatment Result Reference

Rat (Acetic Acid-

Induced Colitis)

10 mg/kg, Oral, BID

for 3.5 days

Reduced VMR to

CRD
[1]

Rat (Acetic Acid-

Induced Colitis)
10 mg/kg, Oral

34-43% inhibition in

VMR to CRD
[5]

Rat (Multiple Models*) Oral GSK3179106

Attenuated abdominal

contractions induced

by CRD

[4]
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*Models include colonic irritation, post-acute inflammation, adulthood stress, and early life

stress.[4]

Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.

RET Kinase Biochemical Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RET

kinase. A common method is a fluorescence-based assay.[7]

Reagents: Purified recombinant RET kinase domain, a suitable peptide substrate (e.g., a

poly-GT peptide), ATP, and a kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml

BSA, 50µM DTT).[8]

Procedure:

1. GSK3179106 is serially diluted in DMSO and added to the wells of a microplate.

2. RET kinase and the peptide substrate are added to the wells and incubated briefly with the

compound.

3. The kinase reaction is initiated by the addition of Mg/ATP.

4. The plate is incubated at room temperature to allow for substrate phosphorylation.

5. The reaction is stopped, and the amount of phosphorylated product (or remaining ATP) is

quantified. This can be done using a phosphospecific antibody in a TR-FRET format or by

measuring ADP production using a coupled enzyme system (e.g., ADP-Glo™).[8][9]

Data Analysis: The signal is converted to percent inhibition relative to DMSO (vehicle)

controls. IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular RET Phosphorylation Assay
This assay measures the inhibition of RET autophosphorylation in a cellular context. The

LanthaScreen™ TR-FRET assay is a suitable platform.[9][10]
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Cell Lines: A human cell line endogenously expressing RET (e.g., TT medullary thyroid

cancer cells) or a cell line engineered to express RET is used.[5]

Procedure:

1. Cells are seeded in 384-well plates and cultured overnight.

2. Cells are treated with serial dilutions of GSK3179106 for a predetermined time (e.g., 1-2

hours).

3. The RET signaling pathway is stimulated if necessary (e.g., with GDNF), although in

cancer cell lines with activating mutations, the pathway may be constitutively active.

4. Cells are lysed by adding a buffer containing a terbium (Tb)-labeled anti-phospho-RET

antibody.

5. The plate is incubated at room temperature to allow antibody binding.

Data Analysis: The plate is read on a fluorescence plate reader capable of TR-FRET. The

ratio of the acceptor (from a GFP-tagged substrate or a second labeled antibody) to the

donor (Terbium) emission is calculated. IC50 values are determined from the dose-response

curve.[9]
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Caption: A representative workflow for in vitro preclinical screening.

In Vivo Visceromotor Response (VMR) to Colorectal
Distension (CRD)
This experiment assesses visceral pain in awake rats by measuring the abdominal muscle

response to a controlled stimulus in the colon.[11][12][13]
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Animal Model: Male Wistar or Sprague-Dawley rats are used. Visceral hypersensitivity is

induced via various methods, such as intra-colonic administration of dilute acetic acid or

stressors.[1][4]

Procedure:

1. Rats are treated with GSK3179106 or vehicle via oral gavage for a specified period (e.g.,

3.5 days).[1]

2. For the assessment, a flexible balloon catheter (4-5 cm) is lubricated and inserted intra-

anally into the descending colon.

3. Rats are placed in small enclosures and allowed to acclimate.

4. The VMR is measured in response to graded pressures of CRD (e.g., 0, 20, 40, 60, 80

mmHg), delivered by a barostat. Each distension lasts for 10-20 seconds, with a rest

period in between.

5. The response is quantified either by visual scoring of the abdominal withdrawal reflex

(AWR) or by measuring the electromyographic (EMG) activity of the external oblique

muscles.[13][14]

Data Analysis: The number of abdominal contractions or the total EMG signal during

distension is recorded and compared between the vehicle- and drug-treated groups using

appropriate statistical tests (e.g., two-way ANOVA).[1]
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Caption: Experimental workflow for the in vivo VMR efficacy model.

Chemoproteomics for Target Selectivity (Kinobeads)
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This method identifies the protein targets of a kinase inhibitor in a complex biological sample,

such as a tissue lysate, based on competitive binding.[4][5][15]

Reagents: Cell or tissue lysate, GSK3179106, and "kinobeads" (sepharose beads

derivatized with a mixture of non-selective, ATP-competitive kinase inhibitors).

Procedure:

1. A native proteome (e.g., rat colon tissue lysate) is prepared.

2. The lysate is incubated with GSK3179106 at various concentrations (or vehicle control) to

allow the drug to bind to its targets.

3. The treated lysate is then incubated with the kinobeads matrix. Kinases that are not bound

by GSK3179106 will be captured by the beads.

4. The beads are washed to remove non-specifically bound proteins.

5. The captured kinases are eluted and identified/quantified using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Data Analysis: The abundance of each identified kinase is compared between the drug-

treated and vehicle-treated samples. A dose-dependent decrease in the amount of a specific

kinase captured by the beads indicates that it is a target of GSK3179106. This data can be

used to generate a selectivity profile and determine apparent dissociation constants (Kdapp).

Genotoxicity - Ames Test
The bacterial reverse mutation assay (Ames test) is used to assess the mutagenic potential of

a compound.[16][17][18]

Strains: Several strains of Salmonella typhimurium (and often E. coli) with pre-existing

mutations in the histidine synthesis operon are used. These strains cannot grow in a

histidine-free medium.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8328943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5663466/
https://www.researchgate.net/publication/337931451_Kinobeads_A_Chemical_Proteomic_Approach_for_Kinase_Inhibitor_Selectivity_Profiling_and_Target_Discovery
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC8203972/
https://bio-protocol.org/en/bpdetail?id=2763&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. The bacterial strains are exposed to various concentrations of GSK3179106, a negative

control, and a positive control.

2. The exposure is conducted both with and without the addition of a metabolic activation

system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

3. The treated bacteria are plated on a minimal agar medium lacking histidine.

4. Plates are incubated for 48-72 hours.

Data Analysis: Only bacteria that have undergone a reverse mutation (reversion) to restore

their ability to synthesize histidine will form colonies. A compound is considered mutagenic if

it causes a dose-dependent increase in the number of revertant colonies compared to the

vehicle control.[17]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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